molecular formula C6H7N5 B1452624 [1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine CAS No. 1018588-47-0

[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine

Cat. No.: B1452624
CAS No.: 1018588-47-0
M. Wt: 149.15 g/mol
InChI Key: DENZBZRUPVQZIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its core structure is a fused bicyclic system that serves as a versatile building block for the synthesis of novel biologically active compounds. Researchers value this scaffold for its structural similarity to purine bases, allowing it to act as a potential bioisostere in the design of new molecular entities . Current scientific literature highlights the broad therapeutic potential of the triazolopyrimidine pharmacophore. Notably, derivatives of this scaffold are being actively investigated for their anticancer properties. Studies have identified structurally related compounds as potent smoothened (SMO) inhibitors, which are a promising target in the Hedgehog (Hh) signaling pathway for the treatment of cancers such as colorectal carcinoma . Other research avenues include the development of antimicrobial agents, with some triazolopyrimidine derivatives demonstrating promising activity against both Gram-positive and Gram-negative bacterial strains . The primary research applications for this compound include its use as a key intermediate in the synthesis of more complex molecules for high-throughput screening and lead optimization. Its functional groups make it amenable to further chemical modifications, enabling researchers to explore structure-activity relationships and develop compounds with enhanced efficacy and selectivity . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use of any kind. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c7-4-5-9-10-6-8-2-1-3-11(5)6/h1-3H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENZBZRUPVQZIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2N=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1,2,4]triazolo[4,3-a]pyrimidin-3-ylmethanamine (CAS No. 1221725-73-0) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, highlighting its significance in medicinal chemistry.

  • Chemical Formula : C₆H₈ClN₅
  • Molecular Weight : 185.62 g/mol
  • IUPAC Name : this compound hydrochloride
  • Appearance : Powder

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including anti-inflammatory and anti-cancer properties. Its efficacy has been tested against various cancer cell lines and in inflammatory models.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Recent studies have focused on synthesizing derivatives to enhance biological activity. For instance:

CompoundStructureBiological Activity
22iStructureIC₅₀ against A549: 0.83 μM; MCF-7: 0.15 μM; HeLa: 2.85 μM

Case Studies and Research Findings

  • Anti-Cancer Activity :
    • A study evaluated a series of triazolo derivatives for their ability to inhibit c-Met kinase and VEGFR-2. Compound 22i demonstrated significant anti-tumor activity in A549, MCF-7, and HeLa cell lines with IC₅₀ values indicating potent efficacy against these cancer types .
  • Anti-inflammatory Effects :
    • Another investigation focused on the anti-inflammatory properties of triazole derivatives in peripheral blood mononuclear cells (PBMC). The compounds exhibited low toxicity and significantly reduced TNF-α production by 44–60%, suggesting their potential as anti-inflammatory agents .
  • Mechanisms of Action :
    • The mechanism by which this compound exerts its effects involves interaction with specific molecular targets such as kinases involved in cancer progression and inflammatory pathways .

Scientific Research Applications

Synthesis of [1,2,4]Triazolo[4,3-a]pyrimidines

The synthesis of [1,2,4]triazolo[4,3-a]pyrimidines typically involves multicomponent reactions. A notable method includes a one-pot synthesis using 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate. This method has been shown to produce compounds with confirmed structures through various spectroscopic techniques such as IR and NMR .

Table 1: Common Synthetic Methods for [1,2,4]Triazolo[4,3-a]pyrimidines

Method DescriptionKey Reagents UsedReference
One-pot three-component synthesis5-amino-1-phenyl-1H-triazole
Cyclization of 3-ethoxycarbonyl-2-hydrazinylpyrimidinesVarious reagents (e.g., benzoyl chloride)
Oxidation of 2-(2-benzylidenehydrazinyl)-pyrimidinesBromine in AcOH

Antitumor Activity

Recent studies have highlighted the antitumor potential of [1,2,4]triazolo[4,3-a]pyrimidine derivatives. For instance, compounds synthesized using the aforementioned methods exhibited significant antiproliferative effects against various cancer cell lines including MDA-MB-231 and MCF-7. The most active compounds showed IC50 values as low as 17.83 μM and 19.73 μM respectively .

Table 2: Antitumor Activity of Selected Compounds

Compound IDCell LineIC50 Value (μM)Reference
4cMDA-MB-23117.83
4jMCF-719.73
22iA5490.83
22iHeLa2.85

Antihypertensive and Diuretic Activities

Some derivatives of [1,2,4]triazolo[4,3-a]pyrimidine have been evaluated for their antihypertensive properties. In studies comparing these compounds to standard medications like captopril and furosemide, promising results were observed indicating their potential as effective vasodilators and diuretics .

Table 3: Antihypertensive Activity Comparison

Compound IDActivity TypeComparison DrugResults
Thiosemicarbazide derivativesAntihypertensiveCaptoprilEffective
New derivativesDiureticFurosemidePromising

Agricultural Applications

Beyond medicinal uses, triazolo[4,3-a]pyrimidines have also shown efficacy as herbicides. Their ability to inhibit specific biological pathways in plants makes them valuable in agricultural settings for controlling weed growth while minimizing harm to crops .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocyclic Variations

Pyrimidine vs. Pyridine-Based Analogues
  • Triazolo[4,3-a]pyrimidine vs. Triazolo[4,3-a]pyridine: The replacement of the pyrimidine ring with pyridine (e.g., [1,2,4]triazolo[4,3-a]pyridin-3-ylmethanamine) alters electronic properties. Example: The 6-chloro-pyridine derivative (compound 29, m/z 306 [M+Na]⁺) shows distinct NMR and IR profiles compared to pyrimidine analogues, reflecting differences in ring polarization .
Triazolo[1,5-a]pyrimidine Isomers
  • Isomerization of the triazole ring position (e.g., pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine) impacts steric and electronic environments.

Substituent Effects

Methyl and Halogen Substitutions
  • 6-Methyl Derivative : Enhances lipophilicity (C8H10N4, MW 162.20) and is used in kinase inhibitor studies .
  • 8-Fluoro and 6-Trifluoromethyl Analogues : Fluorinated derivatives (e.g., [8-fluoro-triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride) improve metabolic stability and blood-brain barrier penetration .
Aryl and Alkyl Extensions
  • 7-(3′,4′,5′-Trimethoxyphenyl)triazolo[1,5-a]pyrimidine : Demonstrates potent tubulin polymerization inhibition (IC₅₀ ~1.2 µM), highlighting the role of bulky substituents in targeting hydrophobic pockets .
  • Cyclohexylmethyl Derivatives : Compounds like (1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl)methanamine (CAS 1284371-48-7) introduce conformational rigidity, optimizing receptor selectivity .

Preparation Methods

Cyclization of 2-Hydrazinylpyrimidines with Chloroethynylphosphonates

One of the most effective synthetic routes involves the 5-exo-dig cyclization of 2-hydrazinylpyrimidines with chloroethynylphosphonates. This method is catalyst-free and proceeds under mild conditions, offering high selectivity and yields.

  • Reaction Overview : The nucleophilic substitution of chlorine in chloroethynylphosphonate by the hydrazine group forms an ynamine intermediate. This intermediate undergoes isomerization to a ketenimine, followed by tautomerization to an imine, which then cyclizes intramolecularly via a 5-exo-dig mechanism to yield the triazolopyrimidine ring system.

  • Conditions : Room temperature, typically with potassium carbonate as base, monitored by ^31P NMR spectroscopy to ensure reaction completion within approximately 4 hours.

  • Yields : Nearly quantitative yields (close to 100%) have been reported for a range of 2-hydrazinylpyrimidines, with high selectivity and minimal by-product formation.

  • Advantages : High selectivity compared to similar reactions with 2-aminopyridines, no formation of formazan-type by-products, and mild reaction conditions.

Parameter Details
Starting materials N-unsubstituted 2-hydrazinylpyrimidines, chloroethynylphosphonates
Base Potassium carbonate (K2CO3)
Temperature Room temperature
Reaction time ~4 hours
Monitoring method ^31P NMR spectroscopy
Yield Nearly quantitative (up to ~100%)
Selectivity High, minimal side products
  • Mechanistic Scheme :

    • Nucleophilic substitution of Cl in chloroethynylphosphonate → ynamine intermediate (A)
    • Isomerization to ketenimine (B)
    • Formation of imine tautomer (C)
    • Intramolecular 5-exo-dig cyclization →triazolo[4,3-a]pyrimidine

This method has also been extended to synthesize related fused heterocycles such as triazoloquinolines and triazoloisoquinolines with similar efficiency.

One-Pot Three-Component Synthesis Using 5-Amino-1-phenyl-1H-1,2,4-triazoles, Aromatic Aldehydes, and Ethyl Acetoacetate

Another versatile and efficient method involves a multicomponent one-pot reaction combining 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate to formtriazolo[4,3-a]pyrimidine derivatives, including the methanamine-substituted analogs.

Entry Solvent Catalyst Yield (%)
1 H2O APTS Trace
2 Ethanol APTS 75
3 Ethanol HCl 45
4 Ethanol Acetic acid 10
5 Ethanol Piperidine Trace
6 CH3CN APTS 50
7 Fusion None 10
  • Mechanism : The reaction likely proceeds via initial condensation of the aldehyde with the amino group of the triazole, followed by cyclization with ethyl acetoacetate to form the fused triazolopyrimidine ring.

  • Yields : Under optimal conditions (entry 2), yields up to 75% were achieved, with the method being compatible with a variety of aromatic aldehydes.

  • Advantages : This multicomponent strategy is experimentally simple, atom- and step-economical, and allows rapid access to diverse triazolopyrimidine derivatives.

Parameter Details
Starting materials 5-Amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, ethyl acetoacetate
Catalyst Para-toluene sulfonic acid (10 mol%)
Solvent Ethanol
Temperature Reflux (approx. 78 °C)
Reaction time 24 hours
Yield Up to 75%
Scope Wide range of aromatic aldehydes

This method also facilitates the synthesis of biologically active derivatives with antiproliferative properties, indicating the synthetic utility of the approach.

Other Reported Methods (Summary)

These methods are less favored due to drawbacks such as harsh conditions, lower yields, and less versatility compared to the first two methods described.

Summary Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Advantages Limitations
5-exo-dig cyclization of 2-hydrazinylpyrimidines with chloroethynylphosphonates 2-Hydrazinylpyrimidines, chloroethynylphosphonates Room temp, K2CO3, ~4 h ~100 High selectivity, mild conditions Requires chloroethynylphosphonates
One-pot three-component synthesis 5-Amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, ethyl acetoacetate Reflux ethanol, APTS catalyst, 24 h Up to 75 Simple, atom-economical, diverse scope Longer reaction time
Cyclization of 3-ethoxycarbonyl-2-hydrazinylpyrimidines 3-Ethoxycarbonyl-2-hydrazinylpyrimidines Various, often harsh Variable Classical method Harsh conditions, less flexible
Electrophilic cyclization 2-Hydrazinylpyrimidines + electrophiles Various Variable Variety of reagents Harsh conditions, lower yields
Oxidation of 2-(2-benzylidenehydrazinyl)pyrimidines 2-(2-Benzylidenehydrazinyl)pyrimidines Br2 in AcOH Variable Efficient oxidation Hazardous reagents

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for [1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine, and how do reaction conditions affect yield and purity?

  • Methodological Answer : Synthesis often involves multi-step pathways such as chlorination of precursors followed by hydrazinolysis and condensation. For example, cyclization reactions (e.g., 5-exo-dig cyclization) using chloroethynylphosphonates and hydrazinylpyridines can yield triazolopyrimidine derivatives. Catalysts like K2CO3 in acetonitrile at room temperature improve yields (up to 85% reported), while temperature control minimizes side reactions . Purity is enhanced via recrystallization or chromatography, validated by HPLC .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 31P) resolves structural features like ring fusion and substituent orientation. Mass spectrometry confirms molecular weight and fragmentation patterns. X-ray crystallography (e.g., CCDC 1876881) provides definitive stereochemical data, while IR spectroscopy identifies functional groups like amines or phosphonates .

Q. How is the biological activity of this compound screened in preliminary studies?

  • Methodological Answer : In vitro assays measure dose-response relationships (e.g., IC50 values) against targets like kinases or microbial enzymes. For example, antimicrobial activity is tested via broth microdilution, while cytotoxicity uses MTT assays on cancer cell lines. Structural analogs with triazolopyridine cores show varied efficacy, guiding SAR development .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize the biological potency of derivatives?

  • Methodological Answer : Substituent effects are systematically tested. For instance, halogenation (e.g., bromine at C-3) enhances antimicrobial activity, while methoxy groups improve CNS permeability. Docking simulations (AutoDock Vina) correlate substituent positions with target binding (e.g., bacterial DNA gyrase). Comparative analysis of analogs (e.g., pyrazoloquinolines vs. triazolopyrimidines) identifies pharmacophore requirements .

Q. What crystallographic insights inform the design of stable derivatives?

  • Methodological Answer : X-ray diffraction (e.g., CCDC 1906114) reveals planar triazolopyrimidine cores with puckered pyrimidine rings. Hydrogen bonding between the methanamine group and solvent molecules (e.g., DMSO) informs solubility optimization. Dimerization observed in analogs (e.g., enamine formation under acidic conditions) guides stability testing .

Q. How can contradictory bioactivity data between similar compounds be resolved?

  • Methodological Answer : Discrepancies (e.g., triazolopyridines showing antifungal activity vs. inactivity in pyrazoloquinolines) are investigated via competitive binding assays and molecular dynamics. For example, steric hindrance from bulky substituents may reduce target affinity. Meta-analysis of published IC50 values and computational modeling (QM/MM) clarify mechanistic outliers .

Q. What strategies mitigate synthetic challenges in scaling up phosphonylated derivatives?

  • Methodological Answer : Phosphonylation via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) improves scalability. Solvent optimization (e.g., switching from THF to DMF) reduces side-product formation. Flow chemistry techniques enhance reproducibility for intermediates prone to oxidation .

Q. How do halogen substituents influence metabolic stability and toxicity profiles?

  • Methodological Answer : Comparative in vivo studies in rodent models show iodine-substituted derivatives have longer half-lives but higher hepatotoxicity. LC-MS/MS metabolomics identifies dehalogenation as a key detox pathway. Fluorine analogs exhibit improved CNS penetration but require CYP450 inhibition studies to assess drug-drug interaction risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine
Reactant of Route 2
[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.